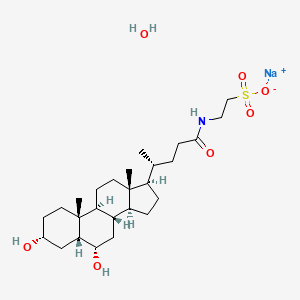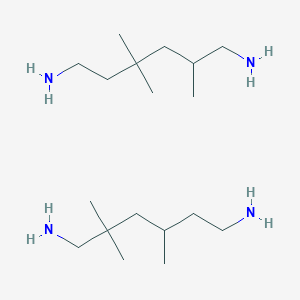
2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine: is an organic compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups (-NH2), and is characterized by its branched structure with three methyl groups attached to the hexane backbone. This compound is used in various industrial applications, particularly in the production of polymers and as a curing agent for epoxy resins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine typically involves the hydrogenation of 2,2,4-trimethyl-1,6-hexanedinitrile. The reaction is carried out in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions. The general reaction can be represented as follows:
C9H16N2+4H2→C9H22N2
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and hydrogen flow rate to optimize the conversion of the nitrile to the diamine.
化学反応の分析
Types of Reactions:
Oxidation: 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: The compound can be reduced further to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
科学的研究の応用
Chemistry: 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine is used as a building block in organic synthesis. It is employed in the preparation of various polymers and as a curing agent for epoxy resins.
Biology: In biological research, this compound is used to study the effects of diamines on cellular processes and enzyme activities.
Medicine: While not commonly used directly in medicine, derivatives of this compound are investigated for potential therapeutic applications.
Industry: The compound is widely used in the production of polyamides, polyurethanes, and other polymers. It serves as a curing agent for epoxy resins, enhancing their mechanical properties and thermal stability.
作用機序
The mechanism by which 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine exerts its effects involves the interaction of its amine groups with other chemical species. The amine groups can form hydrogen bonds, coordinate with metal ions, and participate in nucleophilic substitution reactions. These interactions are crucial in polymerization processes and in the curing of epoxy resins, where the diamine acts as a cross-linking agent, enhancing the material’s strength and durability.
類似化合物との比較
2,2,4-Trimethylpentane: An isomer with a similar branched structure but lacking amine groups.
1,6-Hexanediamine: A linear diamine without the methyl substitutions.
2,4,4-Trimethyl-1-pentanol: A related compound with a hydroxyl group instead of amine groups.
Uniqueness: 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine is unique due to its branched structure and the presence of two amine groups. This combination imparts specific chemical properties, such as increased reactivity and the ability to form stable complexes with metal ions. Its branched structure also influences its physical properties, such as solubility and melting point, making it suitable for specialized industrial applications.
特性
CAS番号 |
1219589-20-4 |
|---|---|
分子式 |
C18H44N4 |
分子量 |
316.6 g/mol |
IUPAC名 |
2,2,4-trimethylhexane-1,6-diamine;2,4,4-trimethylhexane-1,6-diamine |
InChI |
InChI=1S/2C9H22N2/c1-8(7-11)6-9(2,3)4-5-10;1-8(4-5-10)6-9(2,3)7-11/h2*8H,4-7,10-11H2,1-3H3 |
InChIキー |
IXIXPOVPUKTPFV-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)CC(C)(C)CN.CC(CC(C)(C)CCN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




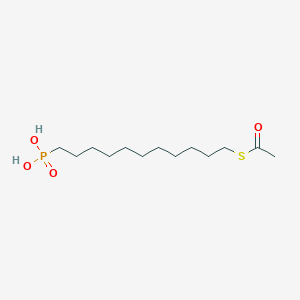
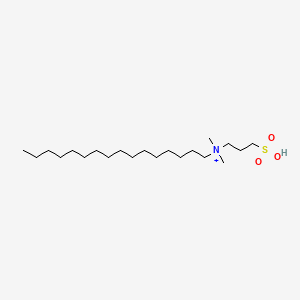
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)


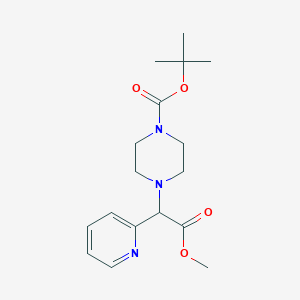
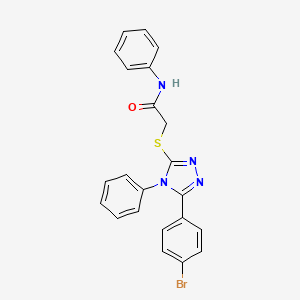
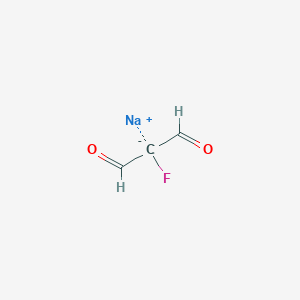
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
